Structural Differentiation: Thiophene-Oxane Cap vs. Diphenylcyclopropyl and Phenoxypiperidine Analogs
X-ray co-crystal structures of the sEH hydrolase domain (PDB 4X6Y, 2.1 Å resolution) reveal three ligand-occupiable sub-pockets [1]. The target compound 1207052-54-7 carries a thiophen-2-yl group attached to a tetrahydropyran ring via a quaternary carbon at the 4-position, connected through a methylene linker to the cyclopropyl urea. In contrast, compound 14 (Takai 2015) bears a diphenyl-substituted cyclopropyl moiety and a phenoxypiperidine, while compound 38 (Takai 2014) incorporates a carboxylic acid-bearing side chain [2]. The thiophene ring introduces a sulfur heteroatom capable of differentiated polar interactions and altered lipophilicity (XLogP3: 1.7 for the target compound, per PubChem) versus all-carbon aromatic caps in comparator molecules, potentially modulating membrane permeability and off-target binding profiles.
| Evidence Dimension | Structural topology and calculated lipophilicity |
|---|---|
| Target Compound Data | Thiophene-oxane cap; XLogP3 = 1.7; 2 H-bond donors, 3 H-bond acceptors; TPSA = 78.6 Ų; MW = 280.39 [3] |
| Comparator Or Baseline | Compound 14 (Takai 2015): diphenylcyclopropyl-phenoxypiperidine urea, MW ~508; Compound 38 (Takai 2014): cyclopropyl urea with carboxylic acid side chain; Compound 19 (Takai 2015): phenoxypiperidine analog with sub-nM IC₅₀ |
| Quantified Difference | MW difference: ~228 Da lower than compound 14; TPSA difference: compound-specific comparator data not available; XLogP3 difference: comparator values not publicly available for exact matched compounds |
| Conditions | Computed physicochemical properties (PubChem) vs. published structures from Takai 2015 and 2014 |
Why This Matters
The lower molecular weight and moderate lipophilicity (XLogP3 = 1.7) of the target compound may confer superior oral absorption and solubility characteristics relative to higher-MW analogs, a critical factor for in vivo sEH inhibitor programs.
- [1] RCSB PDB. 4X6Y: Human soluble epoxide hydrolase in complex with a cyclopropyl urea derivative. Deposited 2014-12-09. DOI: 10.2210/pdb4X6Y/pdb. View Source
- [2] Takai K, Chiyo N, Nakajima T, et al. Three-dimensional rational approach to the discovery of potent substituted cyclopropyl urea soluble epoxide hydrolase inhibitors. Bioorg Med Chem Lett. 2015;25(8):1705-1708. PMID: 25800114. View Source
- [3] PubChem. 1-Cyclopropyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea. CID 45497268. Computed physicochemical properties. View Source
